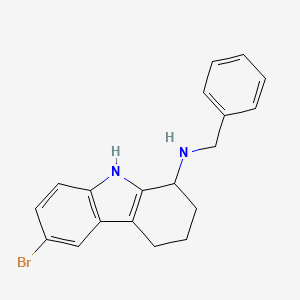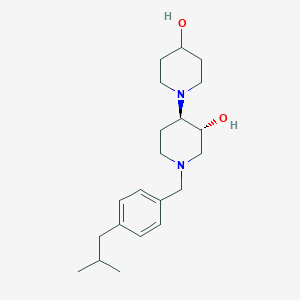amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B5061843.png)
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, commonly known as CSN5i-3, is a small molecule inhibitor that targets the deubiquitinase activity of the COP9 signalosome subunit 5 (CSN5). It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 targets the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which is a key regulator of the ubiquitin-proteasome pathway. The ubiquitin-proteasome pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 inhibits the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, leading to the accumulation of ubiquitinated proteins and subsequent activation of the proteasome-mediated protein degradation pathway. This results in the inhibition of cancer cell growth and the enhancement of chemotherapy drug sensitivity.
Biochemical and Physiological Effects:
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor.
Advantages and Limitations for Lab Experiments
One advantage of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its specificity for 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which reduces the risk of off-target effects. It also has a low toxicity profile, making it a safe candidate for clinical trials. However, one limitation of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its poor solubility in water, which can affect its bioavailability and limit its efficacy in vivo.
Future Directions
Future research on 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 could focus on improving its solubility and bioavailability, as well as evaluating its efficacy in animal models and clinical trials. Other potential future directions could include investigating its potential use in combination therapy with other chemotherapy drugs, as well as exploring its role in other cellular processes beyond cancer.
Synthesis Methods
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzoic acid, followed by the reaction of the resulting intermediate with N-methylpropylamine and 2-chloro-N-(4-nitrophenyl)acetamide. The final product is obtained by reducing the nitro group using hydrogen gas in the presence of palladium on carbon.
Scientific Research Applications
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-3-16-26-24(30)21-6-4-5-7-22(21)27-23(29)17-8-12-19(13-9-17)28(2)33(31,32)20-14-10-18(25)11-15-20/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLANOAVONVPWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(4-chlorophenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5061777.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5061795.png)
![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)
![(4-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5061850.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5061856.png)